![molecular formula C10H8F3N3OS B5620380 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5620380.png)
2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide
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Description
Synthesis Analysis
The synthesis of compounds related to 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide involves multiple steps, often starting with key precursors like cyanothioacetamide. For instance, Abdel-Monem et al. (2001) described the synthesis of related compounds using reactions like intramolecular Thorpe-Ziegler cyclization (Abdel-Monem, Mohamed, & Bakhite, 2001).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various analytical techniques, including X-ray diffraction analysis. For example, Nikishin et al. (1998) established the crystal and molecular structure of a similar compound, 3-cyano-2-ethylthio-6-methyl-4-trifluoromethylpyridine, using X-ray diffraction (Nikishin, Kislyi, Nesterov, Shestopalov, Struchkov, & Semenov, 1998).
Chemical Reactions and Properties
These compounds often undergo various chemical reactions, leading to the formation of new heterocyclic systems. For instance, Buryi et al. (2019) discussed the reaction of acetylenic ketones with cyanothioacetamide, yielding various derivatives, and their transformation into 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives (Buryi, Dotsenko, Levashov, Lukina, Strelkov, Aksenov, Aksenova, & Netreba, 2019).
Physical Properties Analysis
Physical properties like solubility, melting point, and stability are essential for understanding these compounds' behavior. However, specific data on the physical properties of 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide itself is not available in the cited research.
Chemical Properties Analysis
The chemical properties, including reactivity and potential for forming derivatives, are highlighted in various studies. Dyachenko et al. (2004), for example, explored the synthesis of related compounds, providing insights into their chemical properties and potential for forming derivatives (Dyachenko, Dyachenko, & Chernega, 2004).
Mechanism of Action
Target of Action
The primary target of 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide is the GABA-gated chloride channels . These channels play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The compound acts by inhibiting the GABA-gated chloride channels . This inhibition disrupts the normal functioning of these channels, leading to a high level of insecticidal activity .
Biochemical Pathways
The affected biochemical pathway is the GABAergic pathway . The inhibition of GABA-gated chloride channels disrupts the normal flow of chloride ions, which can lead to hyperexcitation and eventual death in insects .
Result of Action
The molecular and cellular effects of the compound’s action result in a high level of insecticidal activity . By inhibiting the GABA-gated chloride channels, the compound causes hyperexcitation in insects, leading to their death .
properties
IUPAC Name |
2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3OS/c1-5-2-7(10(11,12)13)6(3-14)9(16-5)18-4-8(15)17/h2H,4H2,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEOELYEOGQXIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)N)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide |
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